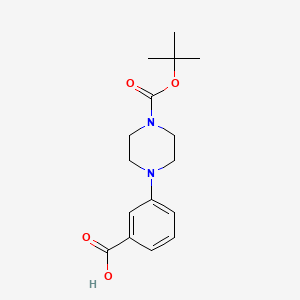
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
概要
説明
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of this compound is C16H22N2O4 . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 306.36 . It is a solid at room temperature .
科学的研究の応用
Synthesis and Medicinal Chemistry
The synthesis and evaluation of novel compounds derived from or related to 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid have been widely explored in medicinal chemistry. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized as potent inhibitors with a focus on optimizing the substituents for improved activity. These compounds exhibited significant inhibitory activities in enzyme and cell-based assays, demonstrating their potential as therapeutic agents (Chonan et al., 2011). Another study focused on the crystal structure of related compounds, providing insights into the conformational preferences and potential intermolecular interactions, which are crucial for designing more effective drug candidates (Faizi et al., 2016).
Enzymatic Metabolism and Drug Design
Research into the metabolic pathways of novel antidepressants has identified derivatives of this compound as key metabolites. These studies highlight the compound's role in the oxidative metabolism mediated by cytochrome P450 enzymes, offering valuable information for drug design and development (Hvenegaard et al., 2012).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds containing the tert-butoxycarbonyl piperazine moiety. For example, an efficient synthesis method was developed for a crucial intermediate of vandetanib, demonstrating the utility of this functional group in complex organic synthesis (Wei et al., 2010). Another study presented the synthesis and structural characterization of a compound with potential antibacterial and anthelmintic activity, underscoring the diverse biological applications of these molecules (Sanjeevarayappa et al., 2015).
Advanced Material and Method Development
Research has also extended to the development of novel synthetic methods and materials using this compound derivatives. For instance, a study demonstrated a practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, highlighting the compound's utility in generating novel ligands for receptor studies (Jiang et al., 2005).
Safety and Hazards
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is considered hazardous . It is harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid is related to its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the degradation of specific proteins, this compound can influence various cellular processes regulated by these proteins. The exact pathways and downstream effects would depend on the specific target protein .
Result of Action
The result of the action of this compound is the degradation of its target proteins. This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins .
生化学分析
Biochemical Properties
The specific biochemical properties of 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid are not well-documented in the literature. Its structure suggests that it may interact with various enzymes, proteins, and other biomolecules. The piperazine ring and the benzoic acid moiety could potentially form hydrogen bonds and ionic interactions with biomolecules, influencing biochemical reactions .
Cellular Effects
Given its role in PROTAC development, it may influence various cellular processes by modulating protein degradation .
Molecular Mechanism
In the context of PROTACs, it may facilitate the formation of ternary complexes between the target protein, the E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
特性
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-17(8-10-18)13-6-4-5-12(11-13)14(19)20/h4-6,11H,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQKZVZRDLXPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660868 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193818-13-2 | |
| Record name | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

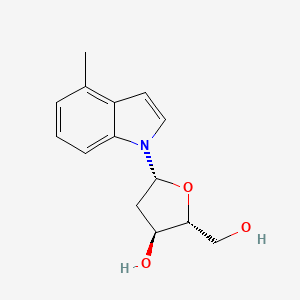
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate](/img/structure/B574614.png)

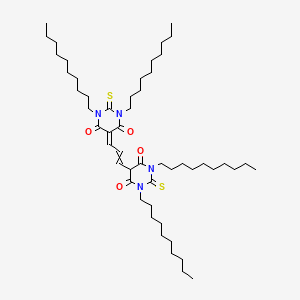
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574618.png)
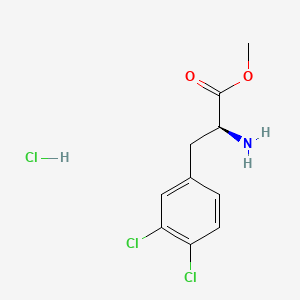
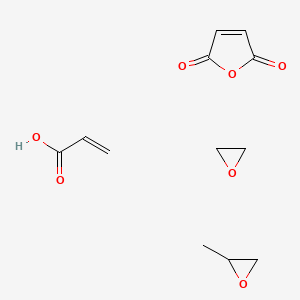

![Sodium 3-(2-{[3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}[1]benzothieno[2,3-d][1,3]thiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B574636.png)
